molecular formula C14H12O2 B134777 4-Methoxy-1-naphthaleneacrolein CAS No. 858461-16-2

4-Methoxy-1-naphthaleneacrolein

Cat. No.: B134777
CAS No.: 858461-16-2
M. Wt: 212.24 g/mol
InChI Key: HLJSNSPHGJFGKT-SNAWJCMRSA-N
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Description

4-Methoxy-1-naphthaleneacrolein, also known as (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enal, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. This compound is characterized by a naphthalene ring substituted with a methoxy group and an acrolein moiety. It is primarily used as a building block in organic synthesis and has applications in the preparation of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthaleneacrolein can be synthesized through several synthetic routes. One common method involves the condensation of 4-methoxy-1-naphthaldehyde with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthaleneacrolein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The methoxy group on the naphthalene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-Methoxy-1-naphthaleneacrolein has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-naphthaleneacrolein involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The methoxy group on the naphthalene ring can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    4-Methoxy-1-naphthaldehyde: Similar structure but lacks the acrolein moiety.

    1-Naphthaldehyde: Lacks both the methoxy group and the acrolein moiety.

    4-Methoxy-2-naphthaldehyde: Similar structure but with different substitution pattern on the naphthalene ring.

Properties

IUPAC Name

(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-9-8-11(5-4-10-15)12-6-2-3-7-13(12)14/h2-10H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJSNSPHGJFGKT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608255
Record name (2E)-3-(4-Methoxynaphthalen-1-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858461-16-2
Record name (2E)-3-(4-Methoxynaphthalen-1-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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